REACTION_CXSMILES
|
O1CCOCC1.C([O:9][CH:10](OCC)[C:11]1[C:16]([O:17][C:18]2[N:23]=[C:22]([O:24][CH3:25])[CH:21]=[C:20]([O:26][CH3:27])[N:19]=2)=[CH:15][CH:14]=[CH:13][N:12]=1)C.ONS(C1C=CC=CC=1)(=O)=O>O>[CH3:25][O:24][C:22]1[CH:21]=[C:20]([O:26][CH3:27])[N:19]=[C:18]([O:17][C:16]2[C:11]([CH:10]=[O:9])=[N:12][CH:13]=[CH:14][CH:15]=2)[N:23]=1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
3-(4,6-dimethoxy-2-pyrimidinyloxy)-2-pyridinecarboxaldehyde diethylacetal
|
Quantity
|
42.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=NC=CC=C1OC1=NC(=CC(=N1)OC)OC)OCC
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
ONS(=O)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
DISTILLATION
|
Details
|
were then distilled completion
|
Type
|
DISTILLATION
|
Details
|
were then distilled out under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 ml of saline and 300 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=C1)OC)OC=1C(=NC=CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.6 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 170.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |